![molecular formula C17H29IO3 B14385658 2-[(3-Iodoprop-2-YN-1-YL)oxy]ethyl dodecanoate CAS No. 89588-90-9](/img/structure/B14385658.png)
2-[(3-Iodoprop-2-YN-1-YL)oxy]ethyl dodecanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(3-Iodoprop-2-YN-1-YL)oxy]ethyl dodecanoate is an organic compound that features a combination of an iodinated alkyne and a dodecanoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-Iodoprop-2-YN-1-YL)oxy]ethyl dodecanoate typically involves the reaction of 3-iodoprop-2-yn-1-ol with dodecanoic acid in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired ester linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[(3-Iodoprop-2-YN-1-YL)oxy]ethyl dodecanoate can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles.
Oxidation Reactions: The alkyne group can be oxidized to form different functional groups.
Reduction Reactions: The alkyne can be reduced to an alkene or alkane.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium cyanide can be used under mild conditions.
Oxidation: Oxidizing agents such as potassium permanganate or osmium tetroxide.
Reduction: Catalytic hydrogenation using palladium on carbon or Lindlar’s catalyst.
Major Products Formed
Substitution: Formation of azido or cyano derivatives.
Oxidation: Formation of carbonyl compounds or carboxylic acids.
Reduction: Formation of alkenes or alkanes.
Scientific Research Applications
2-[(3-Iodoprop-2-YN-1-YL)oxy]ethyl dodecanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Potential use in the development of bioactive compounds.
Medicine: Investigated for its potential in drug development and delivery systems.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(3-Iodoprop-2-YN-1-YL)oxy]ethyl dodecanoate involves its interaction with various molecular targets. The iodinated alkyne moiety can participate in click chemistry reactions, forming stable triazole linkages. These interactions can modulate biological pathways and have potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
3-Iodoprop-2-yn-1-yl butylcarbamate: Another iodinated alkyne with similar reactivity.
2-Iodoprop-2-yn-1-yl acetate: A structurally related compound with different ester functionality.
Uniqueness
2-[(3-Iodoprop-2-YN-1-YL)oxy]ethyl dodecanoate is unique due to its combination of a long-chain fatty acid ester and an iodinated alkyne
Properties
CAS No. |
89588-90-9 |
|---|---|
Molecular Formula |
C17H29IO3 |
Molecular Weight |
408.3 g/mol |
IUPAC Name |
2-(3-iodoprop-2-ynoxy)ethyl dodecanoate |
InChI |
InChI=1S/C17H29IO3/c1-2-3-4-5-6-7-8-9-10-12-17(19)21-16-15-20-14-11-13-18/h2-10,12,14-16H2,1H3 |
InChI Key |
UYHWSUTZTUCMTI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCC(=O)OCCOCC#CI |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


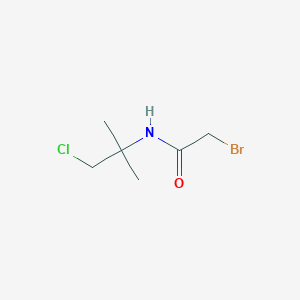
![3-{[3-(Morpholin-4-yl)propyl]amino}-1H-indazol-5-ol](/img/structure/B14385592.png)
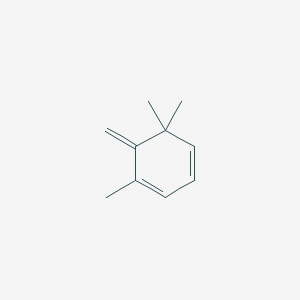
![N-{3-[(2-Cyanoethyl)(propyl)amino]phenyl}acetamide](/img/structure/B14385601.png)
![2-(2-Methoxy-5-methylphenyl)pyrazolo[1,5-a]pyridine](/img/structure/B14385603.png)

![5-[(2,4-Dinitrophenyl)sulfanyl]-3-(4-nitrophenyl)-1,2,4-oxadiazole](/img/structure/B14385618.png)
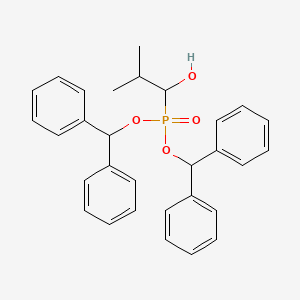
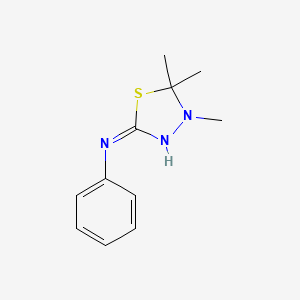
![3-[3-(2-Amino-6-methylpyridin-3-yl)sulfanyl-5-chloropyrazin-2-yl]sulfanyl-6-methylpyridin-2-amine](/img/structure/B14385635.png)
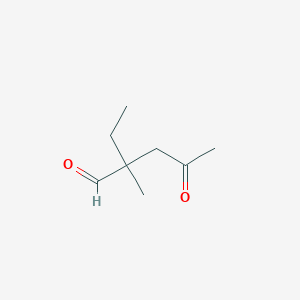
![6,14,17,22,25-Pentaoxa-1,3,9,11-tetraazabicyclo[9.8.8]heptacosane-2,10-dithione](/img/structure/B14385646.png)
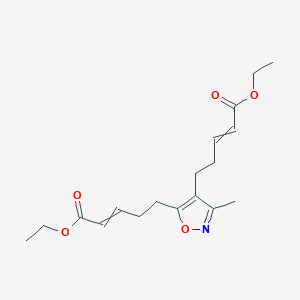
![5-[1-Hydroxy-1-(5-methylfuran-2-yl)ethyl]furan-2-carboxylic acid](/img/structure/B14385656.png)
